molecular formula C14H20N2O4S B4959015 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide

2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide

Cat. No. B4959015
M. Wt: 312.39 g/mol
InChI Key: PCGKVLAYSWRBRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-{4-[(4-Methyl-1-Piperidinyl)Sulfonyl]Phenoxy}Acetamide” involves complex chemical processes. One approach includes the treatment of phenoxyacetamide with chlorosulfonic acid to produce sulfonyl chloride derivatives, which are further processed to yield the desired sulfonyl derivatives. The synthesis pathway is characterized by the chlorosulfonation of phenoxyacetamides and the subsequent characterization of the resulting sulfonyl chlorides and hydrazides through various condensation reactions (Cremlyn & Pannell, 1978).

Molecular Structure Analysis

The molecular structure of derivatives similar to “2-{4-[(4-Methyl-1-Piperidinyl)Sulfonyl]Phenoxy}Acetamide” is often elucidated using techniques such as IR, MS, and NMR spectroscopy. These methods provide insights into the molecular configuration and the nature of the substituents that influence the compound's biological activity. For example, the study by Ismailova et al. (2014) detailed the synthesis and structural analysis of a compound with a similar sulfonamide and piperidine framework, highlighting the importance of S...O interactions in stabilizing the molecular structure (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving “2-{4-[(4-Methyl-1-Piperidinyl)Sulfonyl]Phenoxy}Acetamide” derivatives are diverse, including condensation, cyclization, and substitution reactions. These reactions are crucial for modifying the chemical structure to enhance biological activity or to introduce specific functional groups that are relevant for further chemical transformations.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for determining their suitability in various pharmaceutical formulations. These properties are influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemical agents, stability under various conditions, and the potential for forming derivatives, are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.

References

  • Cremlyn, R. J., & Pannell, R. W. (1978). Some sulfonyl derivatives of phenoxyacetamide. Australian Journal of Chemistry. LinkThis overview provides a foundational understanding of “2-{4-[(4-Methyl-1-Piperidinyl)Sulfonyl]Phenoxy}Acetamide” and related compounds
  • Ismailova, D., Okmanov, R., Zi̇yaev, A., Shakhidoyatov, Kh. M., & Tashkhodjaev, B. (2014). N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Link, emphasizing the importance of synthesis, molecular structure, chemical reactions, and both physical and chemical properties in their study and application. The referenced works contribute significantly to the body of knowledge surrounding these compounds, guiding further research and development in this area.

properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-6-8-16(9-7-11)21(18,19)13-4-2-12(3-5-13)20-10-14(15)17/h2-5,11H,6-10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGKVLAYSWRBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide

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